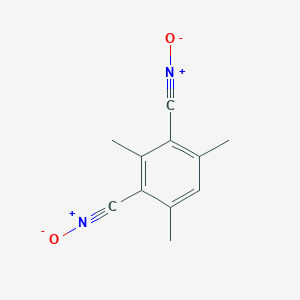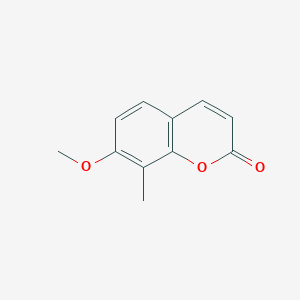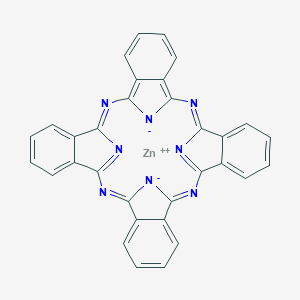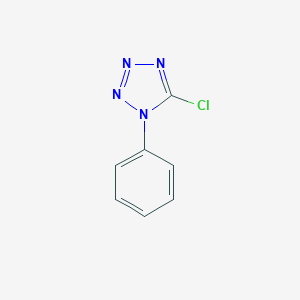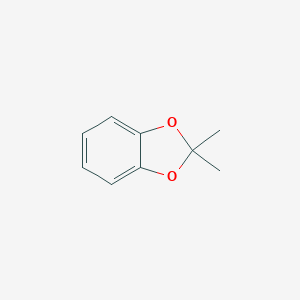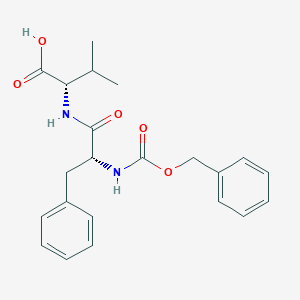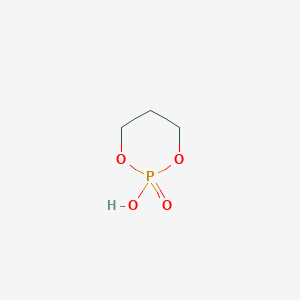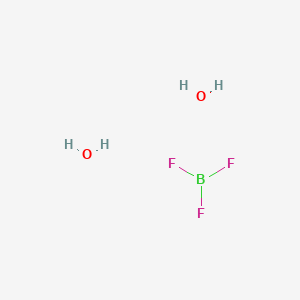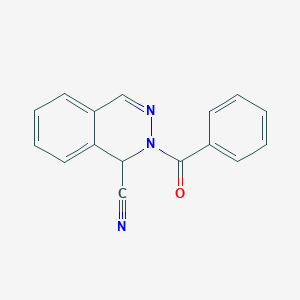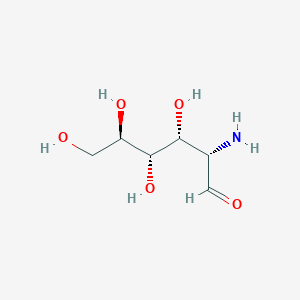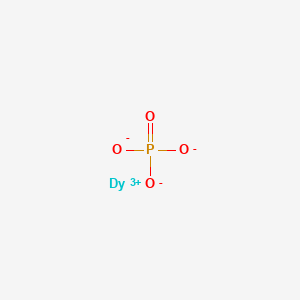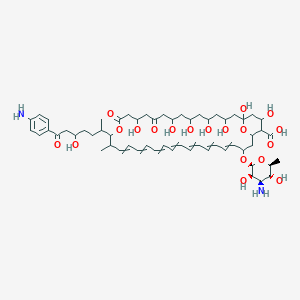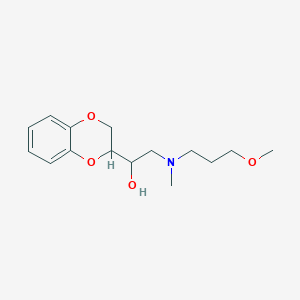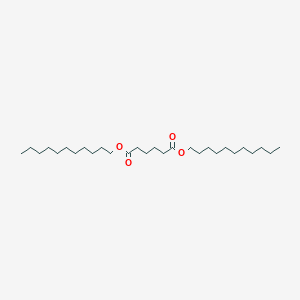
Diundecyl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl hexanedioate, also known as DHD, is a synthetic compound that belongs to the family of diesters. It is widely used in the field of scientific research due to its unique properties and potential applications. DHD is a colorless and odorless liquid that is highly soluble in organic solvents and has a low boiling point.
Wirkmechanismus
The mechanism of action of Diundecyl hexanedioate is not well understood. However, it is believed that Diundecyl hexanedioate interacts with cell membranes and alters their properties. This can lead to changes in cell signaling pathways and gene expression, which can ultimately affect cellular function.
Biochemische Und Physiologische Effekte
Diundecyl hexanedioate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various diseases such as cancer and cardiovascular disease. Diundecyl hexanedioate has also been shown to have antimicrobial properties, which may make it useful in the production of antibacterial and antifungal agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Diundecyl hexanedioate in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve and mix with other compounds. Diundecyl hexanedioate is also relatively stable and has a low toxicity, which makes it safe to handle. However, one limitation of using Diundecyl hexanedioate in lab experiments is that it can be difficult to obtain in high purity. This can lead to variability in experimental results.
Zukünftige Richtungen
There are many potential future directions for the use of Diundecyl hexanedioate in scientific research. One area of interest is the development of new drug delivery systems that utilize Diundecyl hexanedioate as a carrier. Another area of interest is the use of Diundecyl hexanedioate in the production of new polymers and coatings with unique properties. Additionally, further research is needed to better understand the mechanism of action of Diundecyl hexanedioate and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Diundecyl hexanedioate is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a solvent, plasticizer, lubricant, and surfactant. Diundecyl hexanedioate has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it useful for the treatment of various diseases. While there are some limitations to using Diundecyl hexanedioate in lab experiments, there are many potential future directions for its use in scientific research.
Synthesemethoden
The synthesis of Diundecyl hexanedioate involves the reaction of undecanol and hexanedioic acid in the presence of a catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction takes place at a high temperature and produces Diundecyl hexanedioate as the main product. The purity of Diundecyl hexanedioate can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Diundecyl hexanedioate has a wide range of applications in scientific research. It is commonly used as a solvent and a plasticizer in the production of polymers, resins, and coatings. Diundecyl hexanedioate is also used as a lubricant in the manufacturing of metalworking fluids and as a surfactant in the production of detergents and emulsifiers. In addition, Diundecyl hexanedioate has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs.
Eigenschaften
CAS-Nummer |
14641-32-8 |
|---|---|
Produktname |
Diundecyl hexanedioate |
Molekularformel |
C28H54O4 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
diundecyl hexanedioate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI-Schlüssel |
WIZIPYVLMUMDQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
Synonyme |
Adipic acid diundecyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



